Cas no 791-28-6 (Triphenylphosphine oxide)

Triphenylphosphine oxide is a versatile intermediate offering excellent thermal stability and solubility in organic solvents. Its key advantage lies in its ability to facilitate various chemical transformations, such as the formation of phosphonium salts and ylides, while minimizing unwanted side reactions due to its low basicity.
Triphenylphosphine oxide structure
Triphenylphosphine oxide structure
商品名:Triphenylphosphine oxide
CAS番号:791-28-6
MF:C18H15OP
メガワット:278.284865617752
MDL:MFCD00002080
CID:39922
PubChem ID:13097

Triphenylphosphine oxide 化学的及び物理的性質

名前と識別子

    • Triphenylphosphine oxide
    • AURORA KA-1603
    • TPO
    • Phosphine oxide, triphenyl-
    • Triphenyl phosphorus oxide
    • Triphenylphosphanoxid
    • Triphenylphosphanoxide
    • triphenyl-phosphineoxid
    • TriphenylphosphineOxide,&gt
    • TPPO: Triphenylphosphine Oxide
    • Triphenylphosphinoxid
    • TPPO
    • oxo(triphenyl)phosphorane
    • Di(phenyl)phosphorylbenzene
    • Triphenylphosphine monoxide
    • Trisphenylphosphine oxide
    • Triphenylphosphine O
    • Ph3PO
    • Oseltamivir Impurity 41
    • Triphenyl phosphine oxide
    • triphenylphosphane oxide
    • diphenylphosphorylbenzene
    • Triphenylphosphineoxide
    • (diphenylphosphoroso)benzene
    • FIQMHBFVRAXMOP-UHFFFAOYSA-N
    • Z69161FKI3
    • Triphenylphosphine oxide, 99%
    • phosphorane, triphenyl-, oxide
    • triphenylphosphino
    • Triphenylphosphorusoxychloride
    • CS-Z0018
    • POPh3
    • Triphenylphosphine oxide, 98%
    • NS00010696
    • DTXSID2022121
    • 791-28-6
    • DTXCID402121
    • (C6H5)3PO
    • (C6H5)3P=O
    • triphenylphospine oxide
    • CHEBI:36601
    • A839592
    • triphenylphosphine-oxide
    • diphenyl-phosphoryl-benzene
    • MFCD00002080
    • SCHEMBL3949
    • NSC398
    • FT-0632960
    • D70900
    • CAS-791-28-6
    • Q421154
    • InChI=1/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15
    • NSC 398
    • F3145-4424
    • BCP19260
    • triphenylphisphine oxide
    • AKOS000494984
    • NSC-398
    • NCGC00255292-01
    • EC 212-338-8
    • triphenyl-lambda(5)-phosphanone
    • BP-20684
    • T0625
    • triphenyphosphine oxide
    • BENZYLETHYLPIPERIDINE-1,3-DICARBOXYLATE
    • EN300-134404
    • Z56757699
    • triphenyl-phosphine oxide
    • tri-phenylphosphine oxide
    • Tox21_302054
    • UNII-Z69161FKI3
    • Triphenylphosphine oxide; Triphenyl phosphine oxide; Orlistat Related Compound C; Alprostadil Impurity K
    • ALPROSTADIL IMPURITY K [EP IMPURITY]
    • Triphenylphosphine oxide, analytical standard
    • EINECS 212-338-8
    • CHEMBL482091
    • AC-19038
    • SCHEMBL1835805
    • triphenylphosphinoxide
    • J-525125
    • Triphenylphosphine oxide (ACI)
    • PP 560
    • Triphenylphosphine Oxide,99%
    • STK123697
    • ALPROSTADIL IMPURITY K (EP IMPURITY)
    • Phosphine oxide, triphenyl
    • DB-009890
    • MDL: MFCD00002080
    • インチ: 1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
    • InChIKey: FIQMHBFVRAXMOP-UHFFFAOYSA-N
    • ほほえんだ: O=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 745854

計算された属性

  • せいみつぶんしりょう: 278.086052g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.8
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 278.086052g/mol
  • 単一同位体質量: 278.086052g/mol
  • 水素結合トポロジー分子極性表面積: 17.1Ų
  • 重原子数: 20
  • 複雑さ: 281
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.21
  • ゆうかいてん: 150-157 °C (lit.)
  • ふってん: 360 ºC
  • フラッシュポイント: 華氏温度:356°f
    摂氏度:180°c
  • 屈折率: 1.619
  • ようかいど: methanol: 25 mg/mL, clear
  • すいようせい: びようようせい
  • PSA: 26.88000
  • LogP: 3.32600
  • ようかいせい: 水に微溶解する

Triphenylphosphine oxide セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-36/37/38
  • セキュリティの説明: S26-S61
  • RTECS番号:SZ1676000
  • 危険物標識: Xn
  • 包装等級:I; II; III
  • 危険レベル:6.1
  • ちょぞうじょうけん:−20°C
  • リスク用語:R22; R52/53
  • 危険レベル:9
  • TSCA:Yes
  • 包装グループ:III

Triphenylphosphine oxide 税関データ

  • 税関コード:29310095
  • 税関データ:

    中国税関コード:

    29310095

Triphenylphosphine oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-134404-25.0g
(diphenylphosphoroso)benzene
791-28-6 95.0%
25.0g
$38.0 2025-03-21
Enamine
EN300-134404-100.0g
(diphenylphosphoroso)benzene
791-28-6 95.0%
100.0g
$67.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0625-500g
Triphenylphosphine oxide
791-28-6 98.0%(GC)
500g
¥1645.0 2022-05-30
Ambeed
A151260-25g
Triphenylphosphine oxide
791-28-6 97%
25g
$6.0 2025-02-26
Enamine
EN300-134404-10.0g
(diphenylphosphoroso)benzene
791-28-6 95.0%
10.0g
$32.0 2025-03-21
BAI LING WEI Technology Co., Ltd.
976733-25G
Triphenylphosphine oxide, 98%, for synthesis
791-28-6 98%
25G
¥ 52 2022-04-26
BAI LING WEI Technology Co., Ltd.
976733-100G
Triphenylphosphine oxide, 98%, for synthesis
791-28-6 98%
100G
¥ 68 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T28500-100g
Triphenylphosphine oxide
791-28-6
100g
¥48.0 2021-09-07
Ambeed
A151260-100g
Triphenylphosphine oxide
791-28-6 97%
100g
$16.0 2025-02-26
Life Chemicals
F3145-4424-0.25g
(diphenylphosphoroso)benzene
791-28-6 95%+
0.25g
$18.0 2023-09-06

Triphenylphosphine oxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
リファレンス
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction
Zhong, Chun-Hong; Huang, Wenhua, ACS Omega, 2020, 5(26), 16010-16020

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Gold(2+), bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]di-, chloride (1:2… ;  24 h
リファレンス
Reductive C-C Coupling by Desulfurizing Gold-Catalyzed Photoreactions
Zhang, Lumin; Si, Xiaojia; Yang, Yangyang; Witzel, Sina; Sekine, Kohei; et al, ACS Catalysis, 2019, 9(7), 6118-6123

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Iodylbenzene Solvents: Acetonitrile ;  rt
リファレンス
Iodylbenzene
Moriarty, Robert M.; Kosmeder, Jerome W. II; Banwell, Martin G.; Offermann, Daniel A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-3

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Water
リファレンス
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Chloroform
2.1 Reagents: Sodium ethoxide Solvents: Water
リファレンス
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2703778-52-1 Solvents: Acetone ;  25 °C
リファレンス
Formation of cobalt-oxygen intermediates by dioxygen activation at a mononuclear nonheme cobalt(II) center
Malik, Deesha D.; Chandra, Anirban; Seo, Mi Sook; Lee, Yong-Min; Farquhar, Erik R.; et al, Dalton Transactions, 2021, 50(34), 11889-11898

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: N-Methyl-2-pyrrolidone
リファレンス
Regenerable N-alkylamide hydroperoxide for catalytic substrate oxidation
Patton, Douglas E.; Drago, Russell S., Journal of the Chemical Society, 1993, (14), 1611-15

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Water Catalysts: Riboflavin, 1,5-dihydro-3-methyl-, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile
リファレンス
Azodicarboxylate-free esterification with triphenylphosphine mediated by flavin and visible light: method development and stereoselectivity control
Marz, Michal; Kohout, Michal; Nevesely, Tomas; Chudoba, Josef; Prukala, Dorota; et al, Organic & Biomolecular Chemistry, 2018, 16(36), 6809-6817

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: (OC-6-33)-(Acetonitrile)(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane… Solvents: Dichloromethane ;  -40 °C
リファレンス
Oxoiron(IV) Complex of the Ethylene-Bridged Dialkylcyclam Ligand Me2EBC
England, Jason; Prakash, Jai; Cranswick, Matthew A.; Mandal, Debasish; Guo, Yisong; et al, Inorganic Chemistry, 2015, 54(16), 7828-7839

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2659229-80-6 Solvents: Benzene-d6 ;  15 min, rt
リファレンス
Structure and Reactivity of a High-Spin, Nonheme Iron(III)-Superoxo Complex Supported by Phosphinimide Ligands
Winslow, Charles ; Lee, Heui Beom; Field, Mackenzie J.; Teat, Simon J.; Rittle, Jonathan, Journal of the American Chemical Society, 2021, 143(34), 13686-13693

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  rt; > 1 min, rt; 15 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  > 1 min, rt
リファレンス
Rhodium(III)-Catalyzed Direct Coupling of Arylphosphine Derivatives with Heterobicyclic Alkenes: A Concise Route to Biarylphosphines and Dibenzophosphole Derivatives
Unoh, Yuto; Satoh, Tetsuya; Hirano, Koji; Miura, Masahiro, ACS Catalysis, 2015, 5(11), 6634-6639

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  rt
リファレンス
The reactivity of manganese dioxide towards different substrates in organic solvents
Alberti, Angelo; Astolfi, Paola; Carloni, Patricia; Greci, Lucedio; Rizzoli, Corrado; et al, New Journal of Chemistry, 2015, 39(11), 8964-8970

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
リファレンス
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Carbon tetrabromide Solvents: Dichloromethane ;  24 h, rt
リファレンス
Novel porphyrin-containing hydrogels obtained by frontal polymerization: Synthesis, characterization and optical properties
Martinez-Serrano, Ricardo D.; Ugone, Valeria; Porcu, Pasquale ; Vonlanthen, Mireille ; Sorroza-Martinez, Kendra; et al, Polymer, 2022, 247,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
リファレンス
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
リファレンス
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Nickel dichloride
2.1 Reagents: Sulfuric acid Solvents: Chloroform
3.1 Reagents: Sodium ethoxide Solvents: Water
リファレンス
Effect of the triphenylphosphonium group on electrophilic substitution in the naphthalene series
Bukachuk, O. M.; et al, Zhurnal Obshchei Khimii, 1986, 56(8), 1789-94

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Benzenaminium, 3-carboxy-4-iodyl-N,N,N-trimethyl-, inner salt Solvents: Acetonitrile ,  Water ;  rt; 0.5 h, rt
リファレンス
Singlet Oxygen Generation from a Water-Soluble Hypervalent Iodine(V) Reagent AIBX and H2O2: An Access to Artemisinin
Shen, Hui-Jie; Hu, Ze-Nan; Zhang, Chi, Journal of Organic Chemistry, 2022, 87(6), 3885-3894

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Selectfluor Solvents: Acetonitrile ,  Water ;  5 min, rt
リファレンス
Mild and efficient oxidation of phosphorus(III) compounds with Selectfluor
Chen, Qian; Zeng, Jiekun; Yan, Xinxing; Huang, Yulin; Du, Zhiyun; et al, Tetrahedron Letters, 2016, 57(30), 3379-3381

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  2 h, rt
リファレンス
Tri(3-pyridyl)- and Tri(4-pyridyl)-phosphine Chalcogenides and Their Complexes with ZnTPP (TPP = Tetraphenylporphyrinate)
Dubovan, Lea; Poellnitz, Alpar; Silvestru, Cristian, European Journal of Inorganic Chemistry, 2016, 2016(10), 1521-1527

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-44)-Chloro(1,10-phenanthroline-κN1,κN10)[S-[4-[4-([2,2′:6′,2′′-terpyridin]… Solvents: Acetonitrile ;  1 h, rt
リファレンス
Mononuclear ruthenium(II) and rhodium(III) complexes with S-[4-(2,2:6',2''-terpyridin-4'-yl)phenoxy]butyl ethanethioate and 4'-[4-((1,2-dithiolan-3-yl)butylcarboxy)phenyl]-2,2':6',2''-terpyridine: Synthesis,electrochemistry, antibacterial activity and catalytic application
Beloglazkina, Elena K.; Majouga, Alexander G.; Manzheliy, Eugeniy A.; Moiseeva, Anna A.; Lin'kova, Yulia V.; et al, Polyhedron, 2015, 85, 800-808

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: 2101299-06-1 Solvents: Dimethyl sulfoxide ;  62 h, rt
リファレンス
Synthesis, characterization and oxygen atom transfer reactivity of a pair of Mo(IV)O- and Mo(VI)O2-enedithiolate complexes - a look at both ends of the catalytic transformation
Ghosh, Ashta C.; Samuel, Prinson P.; Schulzke, Carola, Dalton Transactions, 2017, 46(23), 7523-7533

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: (OC-6-26)-Superoxido[1,4,8-trimethyl-11-[(2-pyridinyl-κN)methyl]-1,4,8,11-tetraa… Solvents: Acetonitrile ;  -10 °C
リファレンス
Tuning the Reactivity of Chromium(III)-Superoxo Species by Coordinating Axial Ligands
Goo, Yi Re; Maity, Annada C.; Cho, Kyung-Bin; Lee, Yong-Min; Seo, Mi Sook; et al, Inorganic Chemistry, 2015, 54(21), 10513-10520

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Nickel dichloride Solvents: Acetonitrile ;  20 min, 150 °C
リファレンス
A surprising mechanism lacking the Ni(0) state during the Ni(II)-catalyzed P-C cross-coupling reaction performed in the absence of a reducing agent - An experimental and a theoretical study
Henyecz, Reka; Mucsi, Zoltan; Keglevich, Gyoergy, Pure and Applied Chemistry, 2020, 92(3), 493-503

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Telluroxanthylium, 3,6-bis(dimethylamino)-9-(2,4,6-trimethylphenyl)-, hexafluoro… Solvents: Methanol-d4 ;  18 h
リファレンス
Tellurorhodamine photocatalyzed aerobic oxidation of organo-silanes and phosphines by visible-light
Rettig, Irving D.; Van, Jackson; Brauer, Jacob B.; Luo, Wentai; McCormick, Theresa M., Dalton Transactions, 2019, 48(17), 5665-5673

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2226532-82-5 Solvents: Toluene ;  0.5 h, 20 °C
リファレンス
Fullerene C60 derivatives as efficient sensitizers of oxidation under the mild conditions of atmospheric air
Malikova, R. N.; Sakhautdinov, I. M.; Ishbaeva, S. M.; Yunusov, M. S., Russian Journal of General Chemistry, 2017, 87(10), 2497-2499

Triphenylphosphine oxide Raw materials

Triphenylphosphine oxide Preparation Products

Triphenylphosphine oxide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:791-28-6)Triphenylphosphine oxide
注文番号:1727101
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:03
価格 ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:791-28-6)
注文番号:SFD1122
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):

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